molecular formula C12H8N2O4 B6605511 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone CAS No. 2243505-36-2

2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone

Cat. No. B6605511
M. Wt: 244.20 g/mol
InChI Key: BHFSHVDIHWEBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone (DIPI) is an organic compound with a unique chemical structure. It is an important chemical building block for many synthetic products, including pharmaceuticals, agrochemicals, and dyes. Its unique structure and reactivity make it an attractive target for many different research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone involves the condensation of two molecules of 2,7-dimethyl-1H-pyrrole-2,3,5,6-tetracarboxylic acid anhydride followed by oxidation to form the tetrone.

Starting Materials
2,7-dimethyl-1H-pyrrole-2,3,5,6-tetracarboxylic acid anhydride, Oxidizing agent

Reaction
Step 1: Condensation of two molecules of 2,7-dimethyl-1H-pyrrole-2,3,5,6-tetracarboxylic acid anhydride in the presence of a suitable catalyst to form the intermediate, Step 2: Oxidation of the intermediate using an oxidizing agent to form 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone

Synthesis Methods

2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone can be synthesized using several different methods, including the Mitsunobu reaction, the Ugi reaction, and the Knoevenagel reaction. The Mitsunobu reaction involves the reaction of an aldehyde or ketone with a phosphine oxide and a base to produce an alcohol. The Ugi reaction involves the reaction of an aldehyde or ketone with an isocyanide, an amine, and a carboxylic acid to produce an amide. The Knoevenagel reaction involves the reaction of an aldehyde or ketone with an amine and a carbonyl compound to produce an amide. All of these reactions can be used to synthesize 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone.

Scientific Research Applications

2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone has several scientific research applications, including its use as a fluorescent probe for the detection of protein-protein interactions, its use as a fluorescent marker for the detection of DNA-protein interactions, and its use as a fluorescent tag for the imaging of live cells. It has also been used as a fluorescent substrate for the detection of enzymes, and as a fluorescent substrate for the detection of enzyme-catalyzed reactions.

Mechanism Of Action

The mechanism of action of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone is not well understood. However, it is believed that its unique structure and reactivity allow it to interact with proteins and DNA, resulting in the formation of fluorescent complexes. These complexes can then be detected using fluorescence microscopy.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone are not yet well understood. However, it has been shown to interact with proteins and DNA and can be used to detect changes in the structure and function of proteins and DNA.

Advantages And Limitations For Lab Experiments

The advantages of using 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in lab experiments include its low toxicity, its low cost, and its ability to interact with proteins and DNA. The main limitation of using 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in lab experiments is its relatively low fluorescence intensity.

Future Directions

There are several potential future directions for the use of 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone in research. These include the development of new fluorescent probes for the detection of protein-protein interactions, the development of new fluorescent tags for the imaging of live cells, and the development of new fluorescent substrates for the detection of enzymes and enzyme-catalyzed reactions. Additionally, 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone could be used to study the structure and function of proteins and DNA, and to develop new drugs. Finally, 2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone could be used to develop new fluorescent dyes for use in medical diagnostics.

properties

IUPAC Name

2,7-dimethylpyrrolo[3,4-e]isoindole-1,3,6,8-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c1-13-9(15)5-3-4-6-8(7(5)11(13)17)12(18)14(2)10(6)16/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFSHVDIHWEBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C3=C(C=C2)C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone

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